(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride
Overview
Description
(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride is a chiral building block used in various chemical syntheses. It is known for its unique structure, which includes a quinolizine ring system. This compound is often utilized in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride typically involves the hydrogenation of quinolizine derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under a hydrogen atmosphere. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to optimize yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinolizine derivatives, which can be further functionalized for use in pharmaceuticals and other applications .
Scientific Research Applications
(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that modulate biological pathways. The quinolizine ring system is known to interact with neurotransmitter receptors and enzymes, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (1R,9aR)-Octahydro-1H-quinolizine-1-carboxylic acid hydrochloride
- (1R,9aR)-Octahydro-1H-quinolizine-1-methanethiol
Uniqueness
(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the carboxylic acid group. This makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals. Its ability to undergo various chemical reactions while maintaining its chiral integrity sets it apart from other similar compounds .
Properties
IUPAC Name |
(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(13)8-4-3-7-11-6-2-1-5-9(8)11;/h8-9H,1-7H2,(H,12,13);1H/t8-,9-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWAHYNWNFAGF-VTLYIQCISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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